molecular formula C5H5Cl3S3 B14509002 Trichloromethyl allyl perthioxanthate CAS No. 64057-58-5

Trichloromethyl allyl perthioxanthate

Cat. No.: B14509002
CAS No.: 64057-58-5
M. Wt: 267.6 g/mol
InChI Key: YIAUQSKJQIDQQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trichloromethyl allyl perthioxanthate is an organosulfur compound that features a trichloromethyl group attached to an allyl perthioxanthate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trichloromethyl allyl perthioxanthate typically involves the reaction of trichloromethyl-containing precursors with allyl perthioxanthate under controlled conditions. One common method involves the use of trichloromethyl radicals generated from trichloromethyl halides in the presence of a radical initiator or under photochemical conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the desired product formation .

Chemical Reactions Analysis

Types of Reactions: Trichloromethyl allyl perthioxanthate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Trichloromethyl allyl perthioxanthate has several scientific research applications:

Mechanism of Action

The mechanism of action of trichloromethyl allyl perthioxanthate involves the interaction of its trichloromethyl group with various molecular targets. The trichloromethyl group can undergo radical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of cellular pathways and the inhibition of specific enzymes .

Comparison with Similar Compounds

Uniqueness: Its ability to undergo diverse chemical reactions and form various derivatives makes it a valuable compound in research and industry .

Properties

CAS No.

64057-58-5

Molecular Formula

C5H5Cl3S3

Molecular Weight

267.6 g/mol

IUPAC Name

prop-2-enylsulfanyl(trichloromethylsulfanyl)methanethione

InChI

InChI=1S/C5H5Cl3S3/c1-2-3-10-4(9)11-5(6,7)8/h2H,1,3H2

InChI Key

YIAUQSKJQIDQQA-UHFFFAOYSA-N

Canonical SMILES

C=CCSC(=S)SC(Cl)(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.